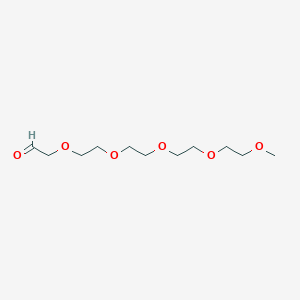

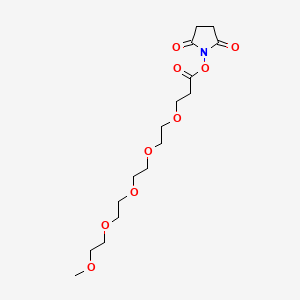

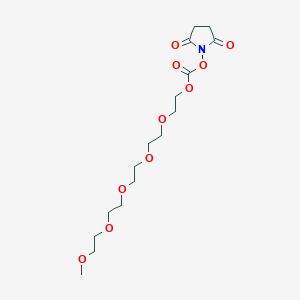

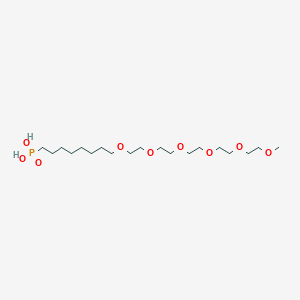

![molecular formula C21H18N2O3 B609342 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide CAS No. 1255516-86-9](/img/structure/B609342.png)

1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

The primary target of MS-1020 is Janus Kinase 3 (JAK3) . JAK3 is a crucial component of the JAK-STAT signaling pathway, which plays a vital role in the immune response and cell growth .

Mode of Action

MS-1020 acts as an ATP-competitive inhibitor of JAK3 . It binds directly with JAK3, blocking its catalytic activity . This inhibition leads to a decrease in the expression of tyrosine phosphorylated STAT3 levels .

Biochemical Pathways

The primary biochemical pathway affected by MS-1020 is the JAK-STAT signaling pathway . By inhibiting JAK3, MS-1020 disrupts this pathway, leading to a decrease in STAT3 activation .

Result of Action

The inhibition of JAK3 by MS-1020 leads to a decrease in the expression of tyrosine phosphorylated STAT3 levels . This results in the induction of apoptosis and promotion of cell death . MS-1020 has the potential for the research of cancers harboring aberrant JAK3 signaling .

Action Environment

The action of MS-1020 is likely influenced by various environmental factors, including the concentration of ATP (as it competes with ATP for binding to JAK3) and the presence of other molecules that may interact with JAK3.

Biochemical Analysis

Biochemical Properties

MS-1020 interacts with the Janus kinase 3 (JAK3) enzyme, blocking its catalytic activity . This interaction inhibits the JAK3/STAT signaling pathway, which plays a crucial role in immune response and cell growth . MS-1020’s ability to selectively inhibit JAK3 makes it a potential therapeutic agent for conditions associated with overactive JAK3/STAT signaling .

Cellular Effects

MS-1020 has been shown to have significant effects on cellular processes. It inhibits STAT signaling in cancer cells with constitutive JAK3 activity, reducing tyrosine phosphorylated STAT3 levels . Furthermore, MS-1020 affects cell viability only in cancer cells harboring persistently-active JAK3/STATs . It promotes cell death and induces apoptosis by down-regulating the expression of anti-apoptotic genes .

Molecular Mechanism

MS-1020 exerts its effects at the molecular level by directly binding with JAK3, thereby blocking its catalytic activity . This inhibition of JAK3 leads to a decrease in the activation of the downstream STAT3 transcription factor, which in turn reduces the expression of genes involved in cell survival and proliferation .

Metabolic Pathways

Given its role as a JAK3 inhibitor, it likely interacts with enzymes and cofactors involved in the JAK/STAT signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MS-1020 involves several steps, starting with the preparation of the core naphthalenecarboxamide structure. The key steps include:

Formation of the naphthalenecarboxamide core: This is achieved through the reaction of 2-naphthoic acid with an appropriate amine under dehydrating conditions.

Introduction of the indole moiety: The indole derivative is introduced via a coupling reaction with the naphthalenecarboxamide core, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Hydroxylation: The final step involves the hydroxylation of the indole and naphthalene rings, which can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide

Industrial Production Methods

Industrial production of MS-1020 follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

Batch processing: Utilizing large reactors to carry out the coupling and hydroxylation reactions.

Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.

Quality control: Ensuring the final product meets stringent quality standards through rigorous testing

Chemical Reactions Analysis

Types of Reactions

MS-1020 undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups on the indole and naphthalene rings can be oxidized to form quinones.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

MS-1020 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study JAK3-mediated signaling pathways.

Biology: Employed in cell-based assays to investigate the role of JAK3 in cellular processes.

Medicine: Potential therapeutic agent for treating cancers with aberrant JAK3 signaling.

Industry: Utilized in the development of new drugs targeting JAK3

Comparison with Similar Compounds

Similar Compounds

Tofacitinib: Another JAK inhibitor but with broader activity against JAK1, JAK2, and JAK3.

Ruxolitinib: Primarily inhibits JAK1 and JAK2, used in the treatment of myelofibrosis.

Baricitinib: Inhibits JAK1 and JAK2, used for rheumatoid arthritis

Uniqueness

MS-1020 is unique in its high selectivity for JAK3, making it a valuable tool for studying JAK3-specific signaling pathways and a promising candidate for targeted cancer therapy .

Properties

IUPAC Name |

1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c24-15-6-8-19-18(11-15)14(12-23-19)9-10-22-21(26)17-7-5-13-3-1-2-4-16(13)20(17)25/h1-8,11-12,23-25H,9-10H2,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJNISGKGIHTMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

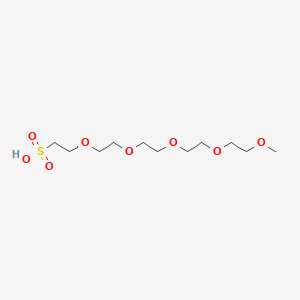

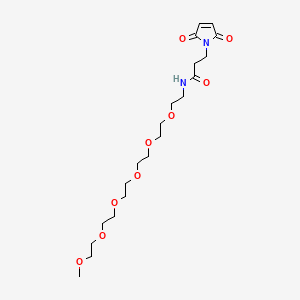

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NCCC3=CNC4=C3C=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255516-86-9 |

Source

|

| Record name | 1255516-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is MS-1020 and what is its mechanism of action?

A1: MS-1020, also known as Nb-(α-hydroxynaphthoyl)serotonin, is a small molecule identified as a novel and selective inhibitor of Janus kinase 3 (JAK3) []. It directly binds to JAK3, blocking its catalytic activity and subsequently suppressing the JAK/STAT signaling pathway [].

Q2: How was MS-1020 discovered?

A2: MS-1020 was discovered through a cell-based high-throughput screening of a plant extract library, aiming to identify inhibitors of the JAK/STAT signaling pathway [].

Q3: What makes MS-1020 a selective JAK3 inhibitor?

A3: MS-1020 demonstrates selectivity for JAK3 over other JAK family members, such as JAK2. While it effectively inhibits interleukin-2-induced JAK3/STAT5 signaling, it does not impact prolactin-induced JAK2/STAT5 signaling []. This selectivity is crucial for minimizing potential side effects associated with broader JAK inhibition.

Q4: What is the significance of selectively targeting JAK3 in cancer therapy?

A4: JAK3 plays a crucial role in the signaling of several cytokines involved in immune responses. Dysregulated JAK3 activity is implicated in various cancers, including those with persistently active JAK3/STAT signaling []. By selectively targeting JAK3, MS-1020 offers a potential therapeutic approach for these cancers while potentially minimizing off-target effects on other JAK family members.

Q5: Has MS-1020 shown any effect on cancer cell viability?

A5: Yes, MS-1020 has demonstrated selective effects on the viability of cancer cells harboring persistently active JAK3/STAT signaling []. It induces apoptosis in these cells by downregulating anti-apoptotic gene expression []. This suggests a potential therapeutic window for MS-1020, where it primarily affects cancer cells with aberrant JAK3 signaling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.